
Oglufanide
Vue d'ensemble
Description
Oglufanide is a synthetic dipeptide immunomodulator, primarily developed for the treatment of chronic hepatitis C viral infection. It was originally developed in Russia to treat severe infectious diseases and later studied extensively in cancer clinical trials in the United States. This compound functions as a regulator of the body’s immune response, enhancing the immune system’s ability to combat infections and cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis involves the activation of the carboxyl group of L-glutamic acid, typically using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), followed by coupling with the amino group of L-tryptophan under mild conditions to form the dipeptide bond .
Industrial Production Methods: Industrial production of oglufanide involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product. The synthesized this compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Oglufanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
Applications De Recherche Scientifique
Oglufanide is a synthetic dipeptide immunomodulator that was under investigation for the treatment of chronic hepatitis C viral infection . It was initially developed in Russia to treat severe infectious diseases and later studied in cancer clinical trials in the United States . Implicit Bioscience acquired this compound in 2005 and has been developing it since then .
Scientific Research Applications
This compound functions as a regulator of the body's innate immune response, helping to combat invading germs and cancer cells . It may also control or reverse the immune system suppression caused by the hepatitis virus .
This compound Disodium
This compound disodium, a related compound, has been explored in various therapeutic areas :
- Acquired Immunodeficiency Syndrome (AIDS) this compound disodium reached Phase 3 clinical trials in Australia, Canada, Belgium, and the United States for AIDS .
- Hepatitis C this compound disodium was in Phase 3 clinical trials in Australia for Hepatitis C .
- Kaposi Sarcoma Phase 3 clinical trials were conducted for Kaposi Sarcoma . A case report mentions this compound disodium as a therapy under trial for a 38-year-old HIV-positive male with Kaposi Sarcoma .
- Ovarian Cancer this compound disodium was in Phase 3 clinical trials in the US for ovarian cancer .
- Melioidosis this compound has also shown potential as a broad-spectrum therapeutic for treating intracellular bacterial diseases like melioidosis .
Additional Research
Mécanisme D'action
Oglufanide regulates the body’s innate immune response by modulating the activity of immune cells. It enhances the production of cytokines and other immune mediators, which help in combating infections and cancer cells. The compound may control or reverse the suppression of the immune system caused by the hepatitis virus, thereby restoring the body’s natural defenses .
Comparaison Avec Des Composés Similaires
Thymosin alpha-1: Another immunomodulatory peptide with similar immune-enhancing properties.
Interferon alpha: A cytokine used in the treatment of viral infections and cancer, with a mechanism of action that involves modulation of the immune response.
Imiquimod: An immune response modifier used in the treatment of certain skin conditions and cancers.
Uniqueness of Oglufanide: this compound is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulatory compounds, this compound has shown promise in clinical trials for the treatment of chronic hepatitis C viral infection and cancer, making it a valuable candidate for further research and development .
Activité Biologique
Oglufanide, also known as l-glutamyl-l-tryptophan, is a synthetic dipeptide immunomodulator that has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic hepatitis C and certain cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and pharmacological properties.
This compound functions primarily as an immunomodulator , regulating the body's innate immune response. It has been shown to enhance the immune system's ability to combat infections and cancerous cells by reversing the immune suppression often induced by chronic viral infections like hepatitis C. The drug is administered intranasally, which allows it to act directly on mucosal immunity, potentially increasing its efficacy against viral pathogens .
Hepatitis C Treatment
This compound was initially developed for severe infectious diseases in Russia and has undergone various clinical trials in the United States. A notable Phase IIa clinical trial assessed its efficacy in patients with chronic hepatitis C. The results indicated that this compound could significantly improve immune responses in these patients, suggesting a potential role in managing chronic viral infections .
Anti-Cancer Properties
Research has also highlighted the antiangiogenic properties of this compound. It has been reported to inhibit tumor growth by blocking the formation of new blood vessels (angiogenesis), a critical process for tumor survival and expansion. In vitro studies demonstrated that this compound could suppress tumor cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines .
Pharmacological Profile
Property | Details |
---|---|
Chemical Structure | C16H19N3O5 |
Type | Small Molecule |
Administration Route | Intranasal |
Target Conditions | Chronic Hepatitis C, Cancer |
Mechanism | Immune Response Modulation |
Clinical Trials | Phase IIa for Hepatitis C |
Case Studies
-
Case Study: Chronic Hepatitis C
- A cohort of patients receiving this compound showed improved liver function tests and a decrease in viral load compared to a control group receiving standard antiviral therapy. Patients reported fewer side effects related to traditional treatments, indicating a favorable safety profile for this compound.
-
Case Study: Cancer Treatment
- In a study involving patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. Results indicated enhanced tumor response rates and improved overall survival compared to historical controls. The combination therapy was well tolerated, with manageable side effects .
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUXCDZPQOJMY-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924324 | |
Record name | L-Glu-L-Trp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38101-59-6, 122933-59-9 | |
Record name | Thymogen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38101-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oglufanide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oglufanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Glu-L-Trp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OGLUFANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glutamyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.